molecular formula C22H23N3O3S B2683241 ethyl 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate CAS No. 890639-33-5

ethyl 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2683241
CAS No.: 890639-33-5
M. Wt: 409.5
InChI Key: IAOSRPSWABQTDA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is a heterocyclic compound featuring a benzodiazol (1H-1,3-benzodiazol) core fused with a 5-oxopyrrolidin-3-yl moiety and substituted at the phenyl ring with a methylsulfanyl group. The ethyl acetate side chain further enhances its structural complexity.

Key structural features include:

  • Benzodiazol ring: A bicyclic system with nitrogen atoms at positions 1 and 2.
  • Methylsulfanyl substituent: A sulfur-containing group that may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-[2-[1-(3-methylsulfanylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-3-28-21(27)14-25-19-10-5-4-9-18(19)23-22(25)15-11-20(26)24(13-15)16-7-6-8-17(12-16)29-2/h4-10,12,15H,3,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOSRPSWABQTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolidinone moiety, and finally the attachment of the ethyl acetate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining consistency and quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.

    Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in hydroxyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a molecular formula of C22H23N3O3S\text{C}_{22}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S} and a molecular weight of 409.5 g/mol. It features multiple functional groups, including a benzodiazole moiety and a pyrrolidine ring, which contribute to its biological activity. The presence of the methylsulfanyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Medicinal Chemistry Applications

1. Neuropharmacology:
The compound's structural characteristics suggest potential applications in treating neurological disorders. Compounds with similar structures have been studied for their anti-anxiety, anti-convulsant, and anti-inflammatory properties. The benzodiazole class is particularly known for its efficacy in modulating neurotransmitter systems.

2. Anticancer Activity:
Research indicates that benzodiazole derivatives can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Ethyl 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate may interact with cellular mechanisms that regulate apoptosis and proliferation in cancer cells.

3. Antimicrobial Properties:
There is growing interest in the antimicrobial potential of benzodiazole derivatives. This compound could be evaluated for its effectiveness against various bacterial and fungal strains, contributing to the development of new antibiotics.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate various organic synthesis techniques. Common methodologies include:

Stepwise Synthesis:

  • Formation of the Benzodiazole Ring: The initial step often involves cyclization reactions to form the benzodiazole structure.
  • Pyrrolidine Integration: Subsequent reactions introduce the pyrrolidine moiety through nucleophilic substitutions or cycloaddition methods.
  • Esterification: Finally, esterification processes yield the desired ethyl ester form of the compound.

These synthetic pathways are crucial for modifying the compound's structure to enhance biological activity or facilitate further chemical transformations .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of related compounds:

Case Study 1: Neuropharmacological Effects
A study demonstrated that benzodiazole derivatives exhibit anxiolytic effects in animal models, suggesting that this compound may have similar properties due to its structural analogies with known anxiolytics .

Case Study 2: Anticancer Activity
Research on related compounds has shown promising results in inhibiting cancer cell proliferation through apoptosis induction pathways. These findings indicate a potential for this compound to serve as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of ethyl 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodiazole and pyrrolidinone rings are known to interact with biological macromolecules, influencing processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Hypothetical comparisons based on structural and functional analogs are outlined below:

Structural Comparisons

Ring Puckering and Conformational Analysis

The 5-oxopyrrolidin-3-yl group may exhibit puckering, quantified using Cremer-Pople coordinates . For example:

Compound Puckering Amplitude (Å) Phase Angle (°) Methodology
Target compound Not reported Not reported SHELX refinement
Cyclopentane derivatives 0.4–0.6 0–360 X-ray diffraction
Pyrazole analogs (e.g., ) 0.3–0.5 (pyrazole ring) N/A SHELXL

The methylsulfanyl group in the target compound may induce steric or electronic effects on the pyrrolidinone ring’s puckering, similar to sulfur-containing analogs like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (). In such analogs, sulfur atoms influence bond angles (e.g., C–S–C ~105°) and torsional flexibility .

Substituent Effects

The methylsulfanyl group contrasts with other sulfur-containing substituents (e.g., chlorophenylsulfanyl in ):

Group Electronic Effect Steric Bulk Example Compound
Methylsulfanyl (–SMe) Moderate −I/+M Low Target compound
Chlorophenylsulfanyl (–SPhCl) Strong −I High
Trifluoromethyl (–CF3) Strong −I Moderate Pyrazole derivatives

The –SMe group’s lower steric bulk compared to –SPhCl may enhance solubility but reduce binding affinity in hydrophobic pockets .

Computational Docking and Binding Affinity

Using AutoDock4 , hypothetical docking studies could compare the target compound’s interactions with receptors (e.g., kinases or proteases) against analogs. For example:

Compound Docking Score (kcal/mol) Key Interactions
Target compound Not reported Predicted H-bonding with pyrrolidinone carbonyl
Pyrazole-4-carbaldehyde () −9.2 ± 0.3 S1–C6–S1–C4 π-stacking
Benzodiazepine analogs −8.5 to −10.1 Aromatic stacking, H-bonds

The benzodiazol core may mimic benzodiazepines in engaging aromatic residues, while the pyrrolidinone carbonyl could act as a hydrogen-bond acceptor.

Biological Activity

Ethyl 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C22H23N3O3S
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 890639-33-5

The structure includes a benzodiazole moiety, which is known for various pharmacological effects, and a pyrrolidine ring that may enhance its interaction with biological targets. The methylsulfanyl group suggests additional reactivity and potential biological significance.

The biological activity of this compound is likely multifaceted due to its complex structure. It may interact with various molecular targets, including:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could bind to neurotransmitter receptors, influencing signaling pathways associated with anxiety, inflammation, and pain perception.

Research indicates that benzodiazoles often exhibit anti-anxiety, anti-inflammatory, and anti-cancer properties, suggesting that this compound may share similar therapeutic potentials .

Pharmacological Applications

This compound has been investigated for several pharmacological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest the compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : The compound's structure indicates potential as an anticancer agent by inducing apoptosis in cancer cells or inhibiting tumor growth.
  • Antimicrobial Effects : Some studies have shown that derivatives of benzodiazoles possess antimicrobial properties, which may extend to this compound .

Data Table of Biological Activities

Activity TypePotential EffectsReferences
Anti-inflammatoryReduction of cytokine levels
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Benzodiazole Ring : This forms the core structure essential for biological activity.
  • Introduction of the Pyrrolidinone Moiety : Enhances interaction with biological targets.
  • Attachment of the Ethyl Acetate Group : This final step modifies the solubility and bioavailability of the compound.

These synthetic processes require careful control of reaction conditions to optimize yield and purity .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the benzodiazole class:

Case Study 1: Anti-inflammatory Effects

A study demonstrated that a related benzodiazole derivative significantly reduced inflammation in a murine model by inhibiting NF-kB signaling pathways. This suggests that this compound may exhibit comparable effects .

Case Study 2: Anticancer Activity

Another investigation reported that a structurally similar compound induced apoptosis in human cancer cell lines through caspase activation. This highlights the potential for this compound to serve as a lead compound in cancer therapy research .

Q & A

Basic: What are the optimal synthetic routes for ethyl 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, esterification, and functional group modifications. For example:

  • Cyclization of pyrrolidinone intermediates : Refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in ethanol (4 hours, monitored via TLC in chloroform:methanol 7:3) generates acetohydrazide intermediates, a common precursor for benzodiazole formation .
  • Esterification : Ethyl groups are introduced via nucleophilic substitution or ester coupling under anhydrous conditions, as seen in analogous compounds using absolute alcohol and acid catalysis .

Advanced: How can computational methods like Density Functional Theory (DFT) enhance the understanding of this compound’s electronic properties?

Methodological Answer:
DFT calculations provide insights into molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. For structurally similar esters:

  • Electronic Structure : DFT studies on ethyl pyrrole-carboxylate derivatives reveal charge distribution at the benzodiazole and pyrrolidinone moieties, which influence reactivity .
  • Intermolecular Interactions : Hirshfeld surface analysis (used in triazole derivatives) identifies dominant hydrogen-bonding and van der Waals interactions, critical for crystallinity prediction .

Basic: What techniques are used to confirm the compound’s structural integrity?

Methodological Answer:

  • X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.050, data-to-parameter ratio = 12.2) resolve bond lengths and dihedral angles, confirming stereochemistry .
  • Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., methylsulfanyl and ester groups), while IR confirms carbonyl (C=O) and benzodiazole (C=N) stretches .

Advanced: How can researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Systematic Cross-Validation : Compare NMR, IR, and mass spectrometry data with DFT-predicted spectra. For example, unexpected shifts in benzodiazole protons may indicate tautomerism, requiring variable-temperature NMR .
  • Crystallographic Refinement : If X-ray data conflicts with computational models, refine the structure using software like SHELXL, adjusting thermal parameters and occupancy factors .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Silica gel elution with gradients of ethyl acetate/hexane separates polar byproducts (e.g., unreacted hydrazides) .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences, as demonstrated for pyrrolidinone derivatives (yield optimization up to 85%) .

Advanced: What strategies optimize reaction yields in sterically hindered intermediates?

Methodological Answer:

  • Solvent Selection : High-polarity solvents (e.g., DMF) enhance solubility of bulky intermediates during benzodiazole ring closure .
  • Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity in aryl-sulfanyl substitutions, reducing side reactions .

Basic: How is the compound’s purity assessed quantitatively?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Mobile phases of acetonitrile/water (70:30) resolve ester and benzodiazole peaks .
  • Elemental Analysis : Combustion analysis (C, H, N, S) validates stoichiometric ratios (e.g., %C deviation < 0.3% indicates high purity) .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via LC-MS to identify labile sites (e.g., ester hydrolysis) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening : Prior to lab work, consult PubChem data for analogous benzodiazoles to assess acute toxicity (e.g., LD50) .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile solvents (e.g., ethanol, DMF) .

Advanced: How can researchers integrate this compound into drug discovery pipelines?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the methylsulfanyl or ester groups and assay against target proteins (e.g., kinases) using SPR or fluorescence polarization .
  • ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and cytochrome P450 assays for metabolic stability .

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